

GSK2256098 vs. PF-562271 Hydrochloride: A Comparative Guide for FAK Inhibition

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Compound of Interest

Compound Name: PF-562271 hydrochloride

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For researchers and drug development professionals investigating the role of Focal Adhesion Kinase (FAK) in cellular signaling and disease, the choice of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of two widely used FAK inhibitors, GSK2256098 and **PF-562271 hydrochloride**, offering insights into their respective potencies, selectivities, and mechanisms of action to inform experimental design and drug discovery efforts.

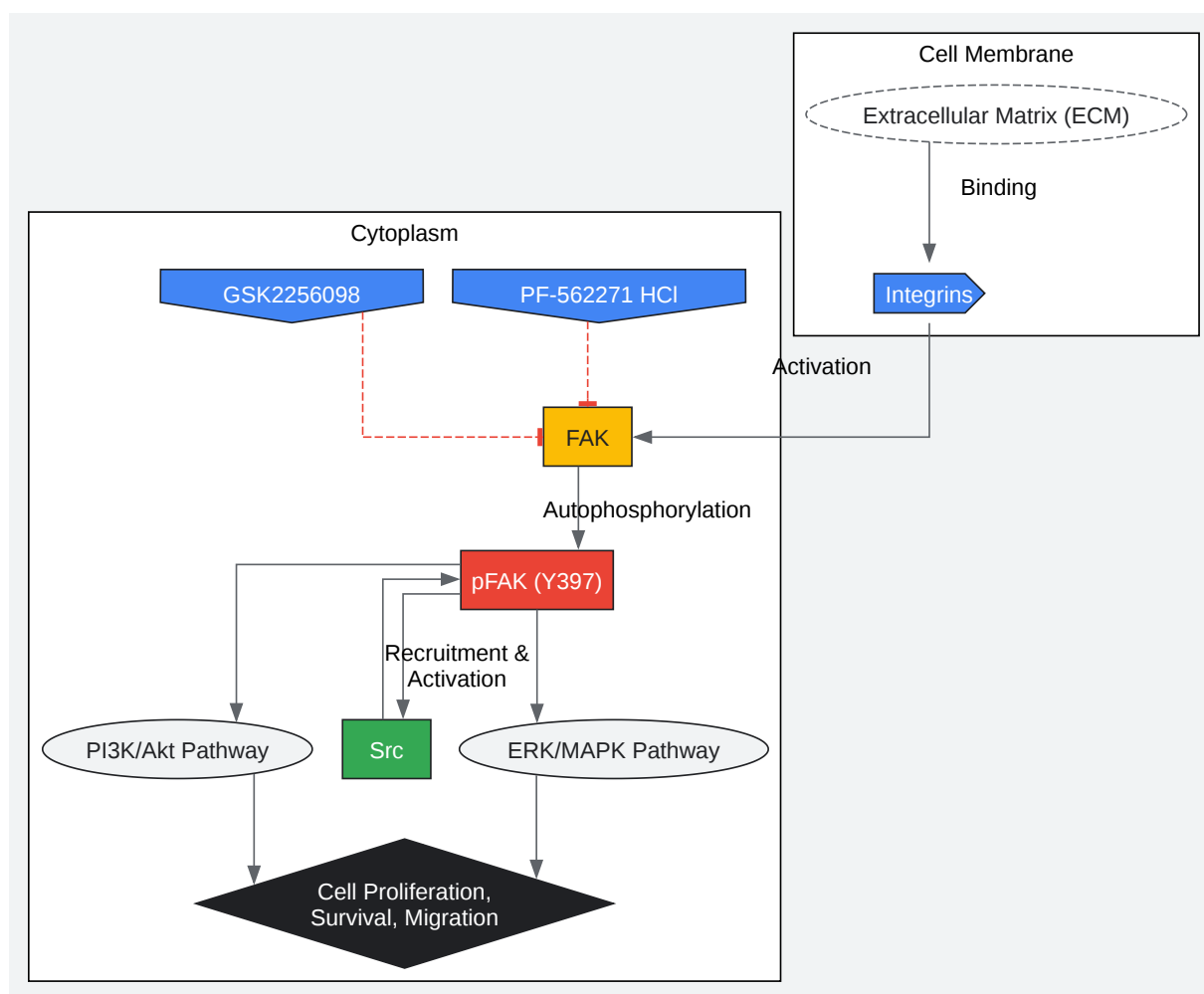
Quantitative Comparison of Inhibitor Potency and Selectivity

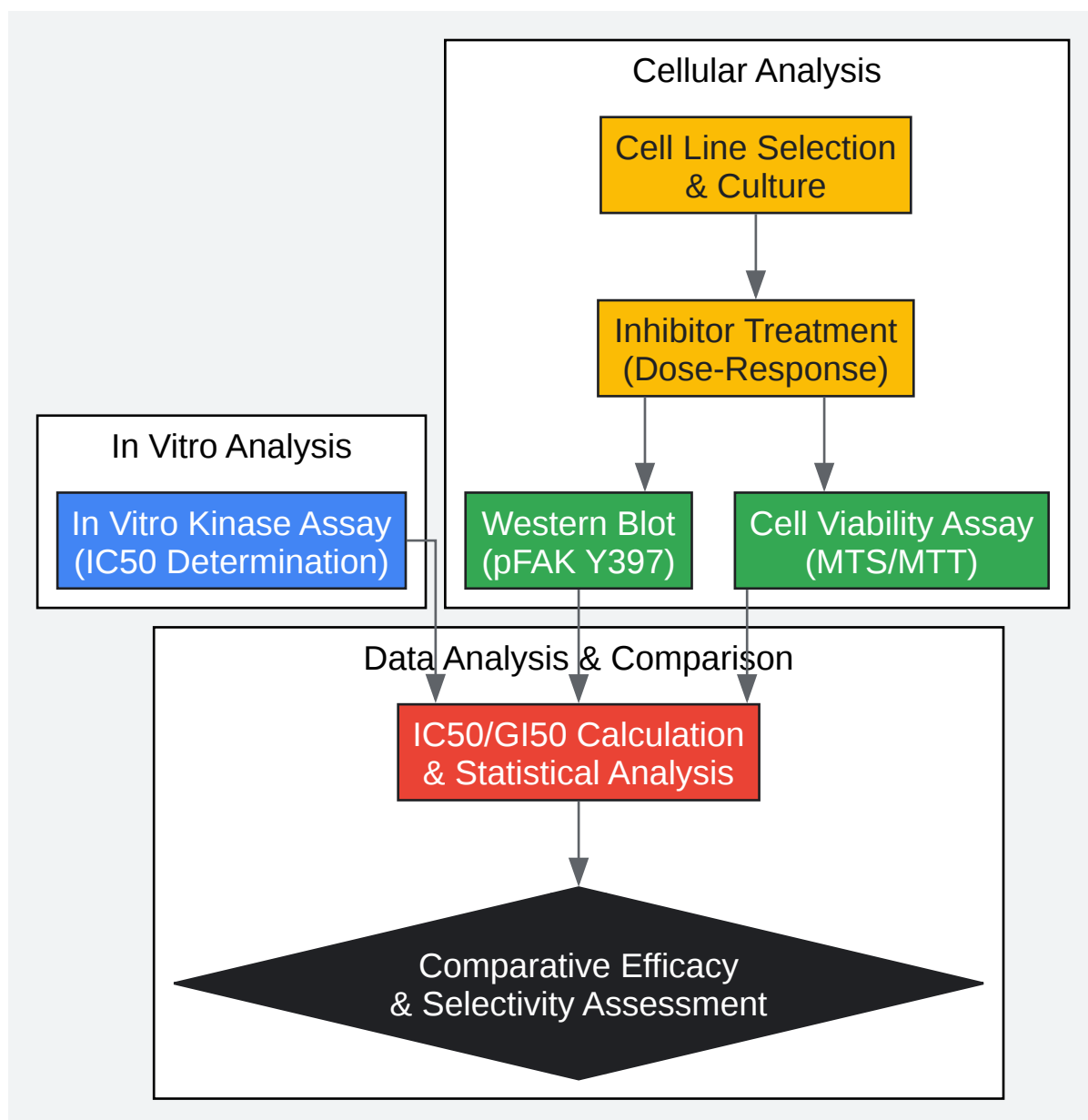
Both GSK2256098 and **PF-562271 hydrochloride** are potent, ATP-competitive, and reversible inhibitors of FAK.^{[1][2]} However, they exhibit notable differences in their selectivity profiles, particularly concerning the closely related proline-rich tyrosine kinase 2 (Pyk2).

Inhibitor	Target	Potency (IC50/Ki)	Selectivity (FAK vs. Pyk2)	Other Notable Kinase Inhibition (<100-fold selectivity)
GSK2256098	FAK	0.4 nM (Ki)[3]	~1000-fold[1][4]	Highly selective for FAK[5]
FAK (cellular pY397)	8.5 nM (U87MG cells)[6][7]			
12 nM (A549 cells)[6][7]				
15 nM (OVCAR8 cells)[6][7]				
PF-562271 hydrochloride	FAK	1.5 nM (IC50)[2][8]	~10-fold[2]	Some Cyclin-Dependent Kinases (CDKs) [2][9]
Pyk2	13-14 nM (IC50) [2][10]			
FAK (cellular pY397)	5 nM (IC50)[2][8]			

Mechanism of Action: Targeting the FAK Signaling Cascade

Both inhibitors function by targeting the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[6][11] By preventing this phosphorylation, they effectively block the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways, including PI3K/Akt and ERK/MAPK, which are integral to cell survival, proliferation, migration, and invasion.[12]





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